4,4-Dimethylpentanoyl isocyanate

Descripción general

Descripción

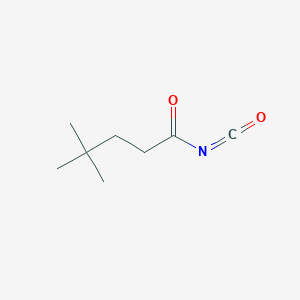

4,4-Dimethylpentanoyl isocyanate is a chemical compound with the molecular formula C8H13NO2. It belongs to the family of isocyanates, which are known for their reactivity and versatility in organic synthesis. This compound is characterized by the presence of an isocyanate group (-NCO) attached to a 3,3-dimethylbutanecarbonyl moiety. It is used in various chemical reactions and has applications in multiple scientific fields.

Synthetic Routes and Reaction Conditions:

Oxidation of Isonitriles: This method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.

Decarboxylative Isocyanation: Carboxylic acids can be converted to isocyanates via a one-pot Curtius rearrangement using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN3) and DMAP as a catalyst.

Industrial Production Methods: The industrial production of isocyanates, including 3,3-dimethylbutanecarbonyl isocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These include the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates .

Types of Reactions:

Hydrolysis: Isocyanates react with water to form carbamic acid, which decomposes to form amines and carbon dioxide.

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates).

Reaction with Amines: Isocyanates react with amines to form ureas.

Common Reagents and Conditions:

Water: Hydrolysis of isocyanates.

Alcohols: Formation of urethanes.

Amines: Formation of ureas.

Major Products:

Carbamic Acid: Intermediate in hydrolysis.

Urethanes: Products of reaction with alcohols.

Ureas: Products of reaction with amines.

Aplicaciones Científicas De Investigación

4,4-Dimethylpentanoyl isocyanate is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Used in the production of polymers, coatings, and adhesives.

Mecanismo De Acción

The mechanism of action of 3,3-dimethylbutanecarbonyl isocyanate involves the reactivity of the isocyanate group (-NCO). This group can react with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acid, urethanes, and ureas, respectively . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

Hexamethylene Diisocyanate (HDI): Used in the production of non-yellowing polyurethane materials.

Isophorone Diisocyanate (IPDI): Another aliphatic isocyanate used in polyurethane production.

Toluene Diisocyanate (TDI): An aromatic isocyanate used in the production of flexible foams.

Diphenylmethane Diisocyanate (MDI): Used in the production of rigid foams.

Uniqueness: 4,4-Dimethylpentanoyl isocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its branched alkyl chain can influence its reactivity and the properties of the products formed from its reactions.

Actividad Biológica

4,4-Dimethylpentanoyl isocyanate (DMPI) is a chemical compound with the molecular formula C8H13NO2, belonging to the isocyanate family. Isocyanates are known for their reactivity and versatility in organic synthesis, particularly in the formation of various biomolecules. This article delves into the biological activity of DMPI, discussing its mechanisms, applications in biological research, and potential health implications.

DMPI features an isocyanate group (-NCO) attached to a branched alkyl chain. It can be synthesized through various methods:

- Substitution Method : Involves treating alcohols or thiols with specific reagents to form isocyanates.

- Oxidation of Isonitriles : This method uses DMSO as an oxidant.

- Decarboxylative Isocyanation : Converts carboxylic acids to isocyanates via a Curtius rearrangement.

These synthetic routes highlight DMPI's utility as a building block in organic synthesis and its role in modifying biomolecules for research purposes .

The biological activity of DMPI primarily arises from its isocyanate group, which reacts with nucleophiles such as water, alcohols, and amines. This reactivity leads to the formation of:

- Carbamic Acids : Resulting from hydrolysis.

- Urethanes : Formed when reacting with alcohols.

- Ureas : Produced through reactions with amines.

The unique structure of DMPI allows it to influence the properties and reactivity of the products formed from these reactions, making it a valuable compound in biochemical applications .

Biological Applications

DMPI has been employed in various scientific fields:

1. Biological Research

DMPI is utilized for modifying biomolecules, aiding in the study of protein interactions and enzyme mechanisms. Its ability to form stable adducts with amino acids enhances its application in proteomics.

2. Medicinal Chemistry

Research indicates potential applications of DMPI in drug development. Its reactivity profile suggests it could be used to create novel therapeutic agents targeting specific biomolecular pathways .

3. Polymer Science

In industrial applications, DMPI serves as a precursor for producing polymers and coatings. Its unique structure contributes to the properties of polyurethane materials .

Health Implications

While DMPI has beneficial applications, exposure to isocyanates is associated with significant health risks. Common adverse effects include:

- Respiratory Sensitization : Exposure can lead to asthma and other respiratory conditions.

- Dermatitis : Skin contact may result in allergic reactions.

Studies have shown that even low levels of exposure can trigger severe asthmatic responses in sensitized individuals . The prevalence of isocyanate-induced asthma varies across industries, with rates reported between 5% to 30% among workers exposed to these compounds .

Case Studies

Several studies have investigated the biological effects of isocyanates:

- A study highlighted that prolonged exposure to isocyanates could lead to chronic respiratory diseases, emphasizing the need for protective measures in occupational settings .

- Another investigation focused on the synthesis of biologically active compounds using DMPI as a reagent, demonstrating its potential in creating molecules with therapeutic properties .

Comparative Analysis

The following table compares DMPI with other similar isocyanates:

| Compound Name | Structure Type | Primary Application | Health Risks |

|---|---|---|---|

| This compound | Aliphatic | Organic synthesis & drug development | Respiratory sensitization |

| Hexamethylene Diisocyanate (HDI) | Aliphatic | Polyurethane production | Asthma, skin irritation |

| Toluene Diisocyanate (TDI) | Aromatic | Flexible foams | Respiratory issues |

This comparison illustrates that while all these compounds share common applications in polymer science and organic synthesis, their health implications vary significantly based on their chemical structure and reactivity .

Propiedades

IUPAC Name |

4,4-dimethylpentanoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANCPMPPTOONBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.